Cas no 50632-83-2 (4-(2,2,2-Trifluoroacetamido)butanoic acid)

4-(2,2,2-Trifluoroacetamido)butanoic acid structure
50632-83-2 structure
Produktname:4-(2,2,2-Trifluoroacetamido)butanoic acid
CAS-Nr.:50632-83-2
MF:C6H8F3NO3
MW:199.12783241272
MDL:MFCD00130210
CID:934039
PubChem ID:303592

4-(2,2,2-Trifluoroacetamido)butanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(2,2,2-Trifluoroacetamido)butanoic acid
    • 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid
    • 4-[(trifluoroacetyl)amino]butanoic acid
    • 4-(2,2,2-trifluoro-acetylamino)butyric acid
    • 4-[N-(trifluoroacetyl)amino]butanoic acid
    • 4-N-Trifluoracetyl-aminobutansaeure
    • AC1L732R
    • Ambcb5108874
    • ANW-45872
    • CTK1H2878
    • NSC192718
    • N-trifluoroacetyl-4-aminobutyric acid
    • 4-(trifluoroacetamido)butanoic acid
    • 4-(Trifluoroacetylamino)butyric acid
    • AB0025173
    • N-(Trifluoroacetyl)-gamma-aminobutyric acid
    • W6589
    • ST24023105
    • 4-(2,2,2-Trifluoro-acetylamino)-butyric ac
    • DTXSID90307555
    • NSC 192718
    • 50632-83-2
    • MFCD00130210
    • 4-(2,2,2-Trifluoro-acetylamino)-butyric acid
    • DA-17727
    • DS-1866
    • NSC-192718
    • EN300-878352
    • AKOS005215956
    • 4-(2,2,2-Trifluoroacetamido)butanoicacid
    • SCHEMBL6283124
    • MDL: MFCD00130210
    • Inchi: 1S/C6H8F3NO3/c7-6(8,9)5(13)10-3-1-2-4(11)12/h1-3H2,(H,10,13)(H,11,12)
    • InChI-Schlüssel: KTYYDHOWWCVUQJ-UHFFFAOYSA-N
    • Lächelt: FC(C(N([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 199.04564
  • Monoisotopenmasse: 199.046
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 202
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 66.4
  • XLogP3: 0.5

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.4±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 328.3°C at 760 mmHg
  • Flammpunkt: 152.4±27.9 °C
  • Brechungsindex: 1.405
  • PSA: 66.4
  • LogP: 0.92060
  • Dampfdruck: 0.0±1.5 mmHg at 25°C

4-(2,2,2-Trifluoroacetamido)butanoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
T239861-100mg
4-(2,2,2-Trifluoroacetamido)butanoic Acid
50632-83-2
100mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
D550856-5g
4-(2,2,2-Trifluoroacetamido)butanoic acid
50632-83-2 95%
5g
$225 2024-05-24
Enamine
EN300-878352-10.0g
4-(trifluoroacetamido)butanoic acid
50632-83-2 95.0%
10.0g
$1839.0 2025-03-21
eNovation Chemicals LLC
Y0983025-10g
4-(2,2,2-Trifluoroacetamido)butanoic acid
50632-83-2 95%
10g
$390 2024-08-02
Enamine
EN300-878352-0.05g
4-(trifluoroacetamido)butanoic acid
50632-83-2 95.0%
0.05g
$359.0 2025-03-21
Chemenu
CM193627-5g
4-(2,2,2-Trifluoroacetamido)butanoic acid
50632-83-2 95%
5g
$184 2021-08-05
TRC
T239861-500mg
4-(2,2,2-Trifluoroacetamido)butanoic Acid
50632-83-2
500mg
$ 70.00 2022-06-03
Chemenu
CM193627-10g
4-(2,2,2-Trifluoroacetamido)butanoic acid
50632-83-2 95%
10g
$375 2024-07-16
TRC
T239861-1g
4-(2,2,2-Trifluoroacetamido)butanoic Acid
50632-83-2
1g
$ 115.00 2022-06-03
Fluorochem
210366-5g
4-(2,2,2-Trifluoroacetamido)butanoic acid
50632-83-2 95%
5g
£388.00 2022-03-01

4-(2,2,2-Trifluoroacetamido)butanoic acid Verwandte Literatur

  • 1. Rearrangement of ammonium ylides produced by intramolecular reaction of catalytically generated metal carbenoids. Part 1. Synthesis of cyclic amines
    J. Stephen Clark,Paul B. Hodgson,Michael D. Goldsmith,Leslie J. Street J. Chem. Soc. Perkin Trans. 1 2001 3312
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:50632-83-2)4-(2,2,2-Trifluoroacetamido)butanoic acid
A847534
Reinheit:99%
Menge:5g
Preis ($):208.0